6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as 6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of brominated carbazoles with biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar but lacks the bromine atom.
6-Bromo-1-methyl-1H-indole: A related compound with an indole structure instead of a carbazole.
Uniqueness: 6-Bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
646038-00-8 |
---|---|
Molecular Formula |
C13H14BrN |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
6-bromo-1-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14BrN/c1-8-3-2-4-10-11-7-9(14)5-6-12(11)15-13(8)10/h5-8,15H,2-4H2,1H3 |
InChI Key |
NDRMMDOKLOFYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.